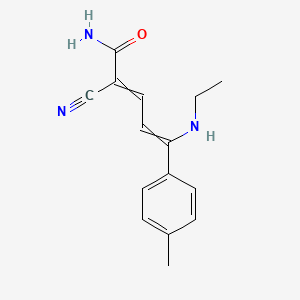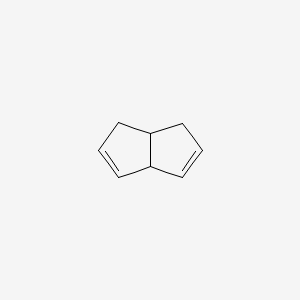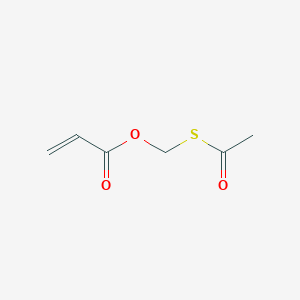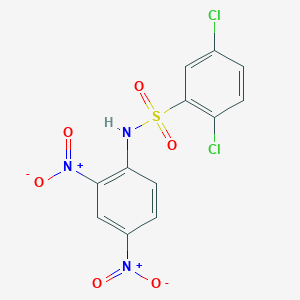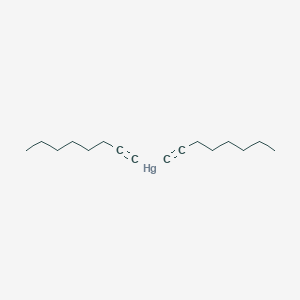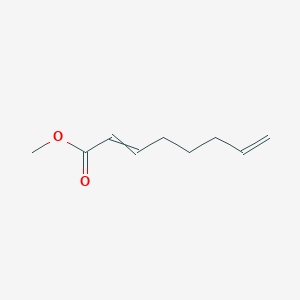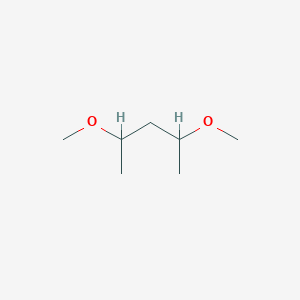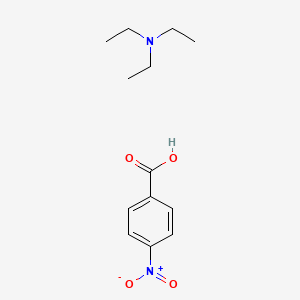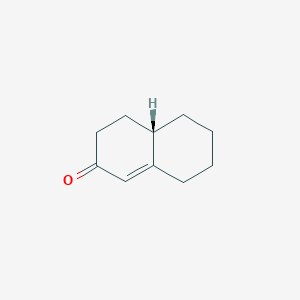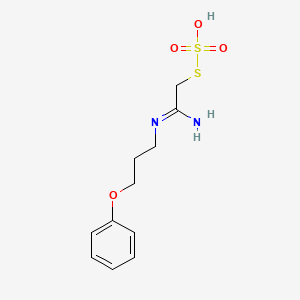
S-((N-(3-Phenoxypropyl)amidino)methyl) hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-((N-(3-Phenoxypropyl)amidino)methyl) hydrogen thiosulfate is an organic compound that contains sulfur, nitrogen, and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-(3-Phenoxypropyl)amidino)methyl) hydrogen thiosulfate typically involves the reaction of 3-phenoxypropylamine with thiourea, followed by the addition of formaldehyde and hydrogen sulfide. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction parameters, and purification steps to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
S-((N-(3-Phenoxypropyl)amidino)methyl) hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Alkyl halides are often used in substitution reactions.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted thiosulfates
Applications De Recherche Scientifique
S-((N-(3-Phenoxypropyl)amidino)methyl) hydrogen thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-((N-(3-Phenoxypropyl)amidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate biochemical pathways by acting as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-(3-aminopropyl) hydrogen thiosulfate
- Methanethiol, N-(3-phenoxypropyl)amidino-, hydrogen thiosulfate
Uniqueness
S-((N-(3-Phenoxypropyl)amidino)methyl) hydrogen thiosulfate is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds
Propriétés
Numéro CAS |
40283-89-4 |
|---|---|
Formule moléculaire |
C11H16N2O4S2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
3-[(1-amino-2-sulfosulfanylethylidene)amino]propoxybenzene |
InChI |
InChI=1S/C11H16N2O4S2/c12-11(9-18-19(14,15)16)13-7-4-8-17-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,12,13)(H,14,15,16) |
Clé InChI |
UEJUHUJBJZBBLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCCN=C(CSS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


